molecular formula C31H32N2 B11492138 2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline

2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline

Cat. No.: B11492138
M. Wt: 432.6 g/mol
InChI Key: UNSMIYQZKLZESO-UHFFFAOYSA-N
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Description

2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline is a complex organic compound that features an adamantane moiety, a quinazoline core, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with quinazoline precursors under specific conditions. For instance, the reaction of adamantanecarboxylic acid with enamides can produce intermediates that are further processed to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation, and various coupling reactions are employed to streamline the production process. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like hydrogen gas, and various catalysts such as copper(II) acetate. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized quinazoline compounds .

Scientific Research Applications

2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The quinazoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline
  • 2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline
  • 3-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C31H32N2

Molecular Weight

432.6 g/mol

IUPAC Name

2-(1-adamantylmethyl)-4,4-diphenyl-1H-quinazoline

InChI

InChI=1S/C31H32N2/c1-3-9-25(10-4-1)31(26-11-5-2-6-12-26)27-13-7-8-14-28(27)32-29(33-31)21-30-18-22-15-23(19-30)17-24(16-22)20-30/h1-14,22-24H,15-21H2,(H,32,33)

InChI Key

UNSMIYQZKLZESO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=NC(C5=CC=CC=C5N4)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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